

# Cell-based SARS-CoV-2 replicon assay using N3 inhibitor

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## Compound of Interest

Compound Name: *Mpro inhibitor N3*

Cat. No.: *B15566119*

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## Application Note & Protocol

Topic: Cell-based SARS-CoV-2 Replicon Assay using N3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has highlighted the urgent need for accessible and safe platforms for antiviral drug discovery. Research with live SARS-CoV-2 is restricted to high-containment Biosafety Level 3 (BSL-3) laboratories, limiting widespread screening efforts.[1][2] To overcome this, subgenomic replicon systems have been developed. These replicons are self-replicating viral RNAs that contain the viral machinery necessary for genome replication and transcription but lack the genes for structural proteins required to produce infectious virions.[1][3] This allows for the study of viral replication in a more accessible BSL-2 laboratory setting.[2][4]

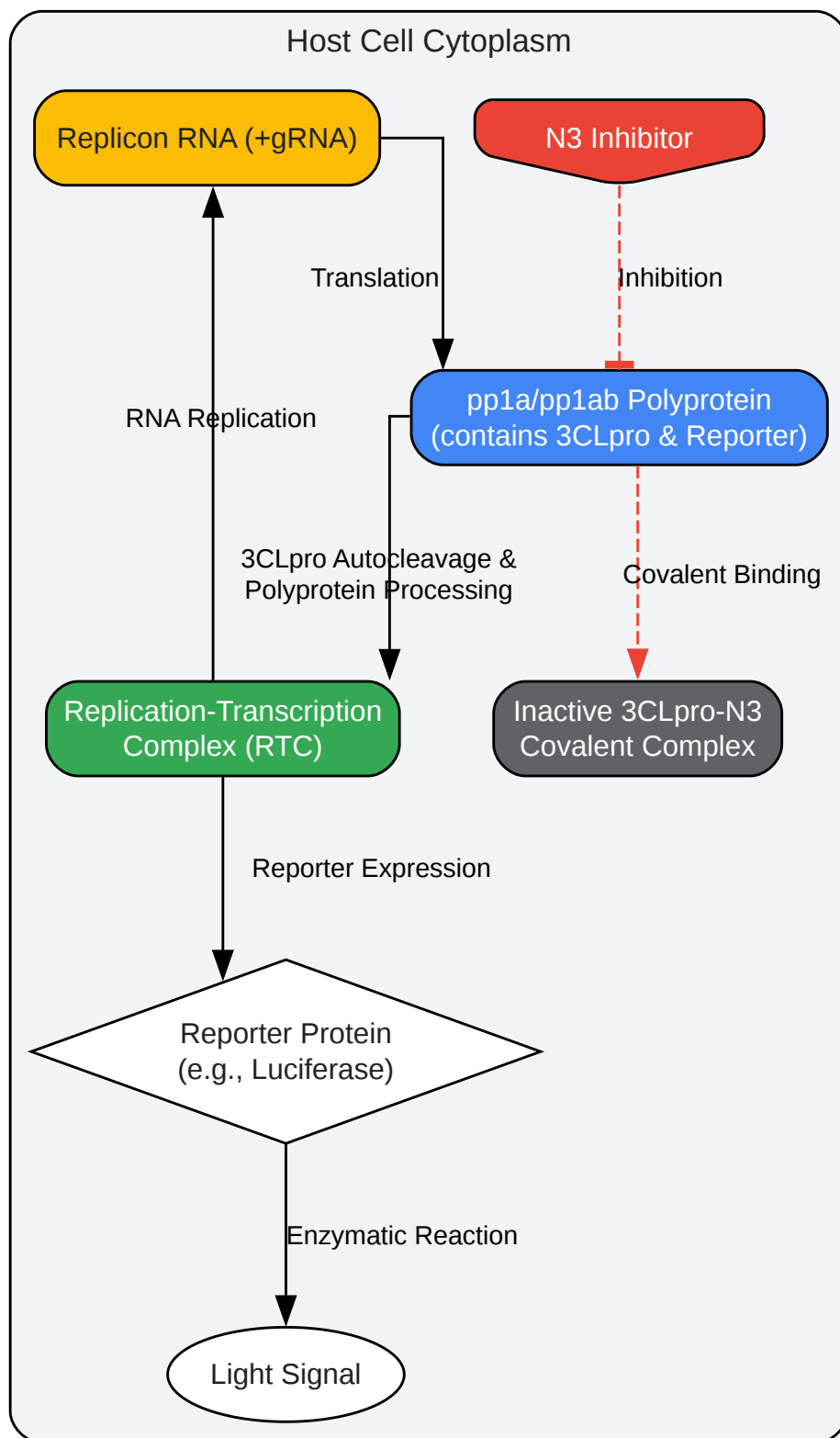
Typically, a structural gene, such as the Spike (S) protein, is replaced with a reporter gene like Firefly Luciferase (Luc) or Green Fluorescent Protein (GFP).[1][5] The expression of the reporter gene is directly proportional to the level of replicon RNA replication, providing a quantitative readout for antiviral activity.

A key target for anti-coronaviral drugs is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[6][7] This viral enzyme is essential for processing viral polyproteins

translated from the genomic RNA, leading to the formation of a functional replication-transcription complex (RTC).[6][8] The N3 peptidyl Michael acceptor is a potent mechanism-based inhibitor that forms an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the viral life cycle.[6][8][9] This application note provides a detailed protocol for a cell-based SARS-CoV-2 replicon assay to evaluate the efficacy of the N3 inhibitor and other potential 3CLpro inhibitors.

## Mechanism of Action

The SARS-CoV-2 replicon RNA is introduced into host cells. Upon translation, it produces a large polyprotein that includes the non-structural proteins (nsps) and the 3CLpro. The 3CLpro then cleaves this polyprotein at specific sites to release individual nsps, which assemble into the RTC. The RTC drives the replication of the replicon RNA, which also leads to the expression of the reporter gene. The N3 inhibitor enters the cell and covalently binds to the active site of 3CLpro, preventing polyprotein processing. This inhibition blocks the formation of the RTC, halting replicon replication and subsequent reporter gene expression.



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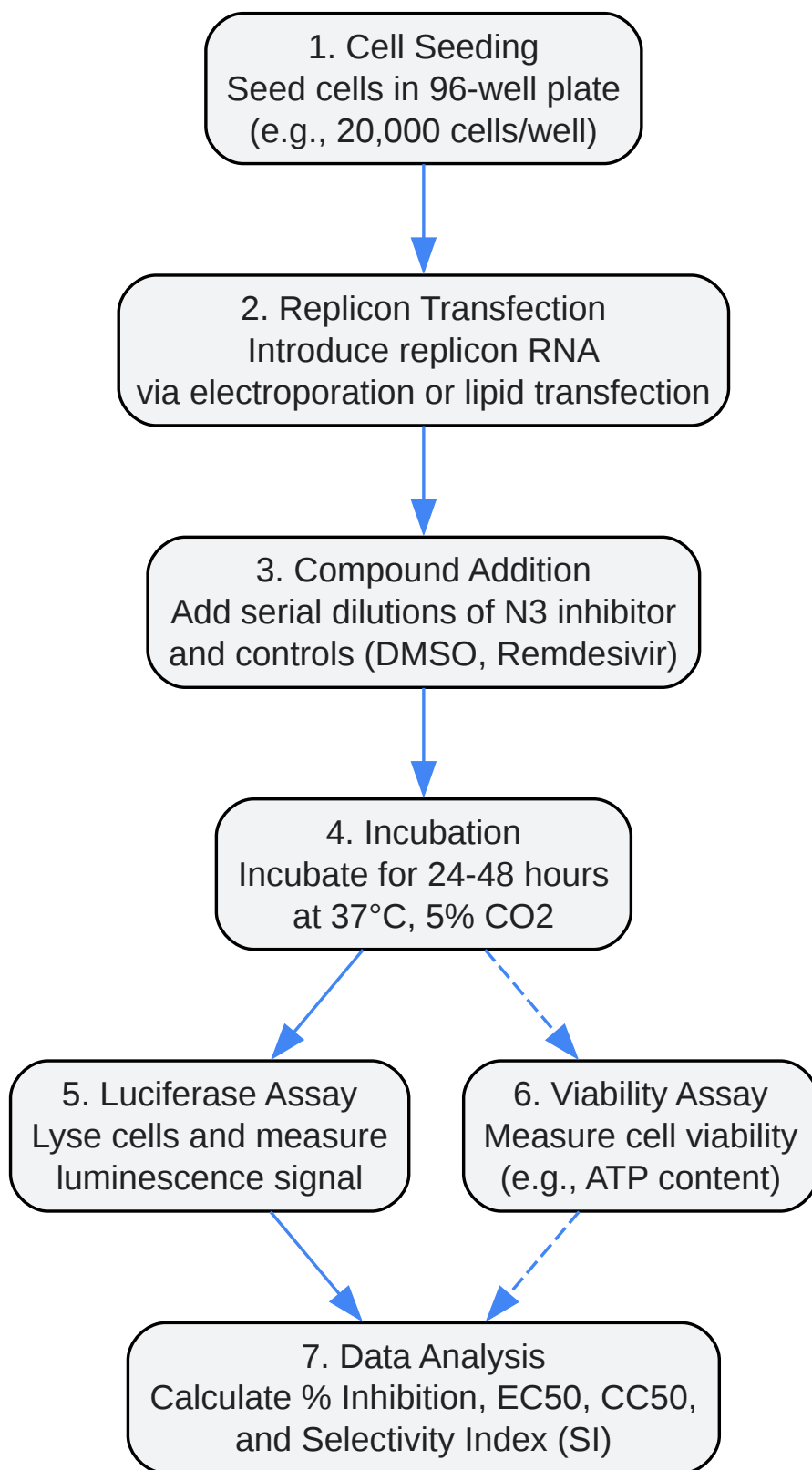
Caption: Mechanism of the N3 inhibitor in a SARS-CoV-2 replicon assay.

## Materials and Reagents

Component	Recommended Source/Specification
Cell Line	Huh-7 (Human hepatoma) or Vero E6 (Monkey kidney) cells
Culture Media	DMEM, high glucose, with 10% FBS, 1% Pen-Strep, 1% NEAA
Replicon RNA	In vitro transcribed, capped SARS-CoV-2 Replicon RNA (e.g., with S gene replaced by Luciferase)
Transfection Reagent	Electroporation buffer or lipid-based reagent (e.g., Lipofectamine)
Inhibitor	N3 Inhibitor (MedChemExpress or similar), dissolved in DMSO
Control Compound	Remdesivir (positive control), DMSO (vehicle control)
Assay Plates	White, opaque, sterile 96-well plates for luminescence
Luciferase Assay	Luciferase Assay System (e.g., Promega Bright-Glo™)
Viability Assay	CellTiter-Glo® 2.0 Assay (Promega) or CCK-8 kit
Equipment	Electroporator, Luminometer, CO2 Incubator, Biosafety Cabinet

## Experimental Workflow

The overall workflow involves seeding cells, introducing the replicon RNA, treating with the inhibitor, incubating to allow for replication, and finally measuring the reporter signal and cell viability.



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